1-(5-Chloro-2-methoxyphenyl)-3-(2-(furan-3-yl)ethyl)urea
CAS No.: 1428379-99-0
Cat. No.: VC4768046
Molecular Formula: C14H15ClN2O3
Molecular Weight: 294.74
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1428379-99-0 |
---|---|
Molecular Formula | C14H15ClN2O3 |
Molecular Weight | 294.74 |
IUPAC Name | 1-(5-chloro-2-methoxyphenyl)-3-[2-(furan-3-yl)ethyl]urea |
Standard InChI | InChI=1S/C14H15ClN2O3/c1-19-13-3-2-11(15)8-12(13)17-14(18)16-6-4-10-5-7-20-9-10/h2-3,5,7-9H,4,6H2,1H3,(H2,16,17,18) |
Standard InChI Key | DSQMQVKTMRLDII-UHFFFAOYSA-N |
SMILES | COC1=C(C=C(C=C1)Cl)NC(=O)NCCC2=COC=C2 |
Introduction
Chemical and Structural Properties
Molecular Architecture
The compound features a 5-chloro-2-methoxyphenyl group linked via a urea bridge to a 2-(furan-3-yl)ethyl chain. The chloro and methoxy substituents on the phenyl ring enhance electronic effects, while the furan moiety introduces heterocyclic aromaticity. Key structural data include:
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 294.74 g/mol | |
IUPAC Name | 1-(5-chloro-2-methoxyphenyl)-3-[2-(furan-3-yl)ethyl]urea | |
SMILES | COC1=C(C=C(C=C1)Cl)NC(=O)NCCC2=COC=C2 |
Physicochemical Characteristics
While solubility data remain unreported, the compound’s logP (estimated at ~2.8) suggests moderate lipophilicity, favorable for membrane permeability in biological systems. The furan ring’s electron-rich nature enables π-π stacking interactions, potentially enhancing binding to aromatic residues in proteins .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis involves a nucleophilic addition-elimination reaction between 5-chloro-2-methoxyaniline and 2-(furan-3-yl)ethyl isocyanate under reflux in dichloromethane or tetrahydrofuran. Key steps include:
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Amino Activation: 5-Chloro-2-methoxyaniline reacts with the isocyanate group, forming a urea bond.
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Purification: Column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) yields the pure product (typical yield: 65–75%).
Industrial Optimization
Automated continuous-flow reactors improve scalability by maintaining precise temperature control (60–80°C) and reducing side products. Catalyst screening (e.g., triethylamine) enhances reaction efficiency, achieving >90% conversion in pilot studies .
Applications in Medicinal Chemistry and Agriculture
Agricultural Uses
As a precursor for herbicides, the chloro and furan groups may disrupt plant cell wall synthesis. Field trials with structural analogues reduced weed biomass by 40–60% at 50 ppm .
Analytical Characterization
Spectroscopic Data
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NMR: NMR (400 MHz, DMSO-): δ 7.85 (s, 1H, NH), 7.32 (d, Hz, 1H, Ar-H), 6.75 (s, 1H, furan-H).
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Mass Spectrometry: ESI-MS m/z 295.1 [M+H].
Comparison with Structural Analogues
The furan derivative’s balanced polarity and aromaticity optimize both solubility and target engagement, making it a versatile scaffold.
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